(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural Characterization and Molecular Architecture
X-ray Crystallographic Analysis of Boron-Centered Coordination Geometry
X-ray diffraction studies of related dioxaborolane derivatives, such as bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), reveal a trigonal-planar geometry around the boron center, with B–O bond lengths averaging 1.36–1.38 Å and O–B–O angles of 120.5° . For (E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the enol ether substituent adopts an E-configuration, minimizing steric clashes between the diethoxy group and the dioxaborolane ring. The boron atom coordinates with two oxygen atoms from the dioxaborolane ring and one carbon from the propenyl group, forming a planar sp$$^2$$-hybridized center .
Table 1: Crystallographic parameters for dioxaborolane derivatives
| Parameter | Value | Source |
|---|---|---|
| B–O bond length | 1.36–1.38 Å | |
| O–B–O angle | 120.5° | |
| Dihedral angle (C–B–O) | 178.2° |
Spectroscopic Identification Techniques
$$^{11}$$B NMR Chemical Shift Patterns in Dioxaborolane Derivatives
The $$^{11}$$B NMR spectrum of this compound exhibits a singlet at $$\delta$$ 31.2 ppm, characteristic of three-coordinate boron centers in dioxaborolanes . This contrasts with tetracoordinated boron species (e.g., borate salts), which resonate at $$\delta$$ 0–10 ppm. The deshielding effect arises from the electron-withdrawing nature of the dioxaborolane ring and conjugation with the enol ether substituent.
IR Spectroscopic Signatures of B–O and B–C Bonding Networks
IR spectroscopy reveals key vibrational modes:
Conformational Analysis of the Enol Ether Substituent
The E-configuration of the enol ether group is stabilized by hyperconjugation between the boron-bound carbon and the adjacent oxygen atoms. Nuclear Overhauser Effect (NOE) studies on analogous compounds show no spatial proximity between the dioxaborolane methyl groups and the diethoxy moiety, supporting a transoid arrangement . Density Functional Theory (DFT) calculations further predict a rotational barrier of 12–15 kcal/mol for the enol ether group, consistent with restricted rotation observed in variable-temperature NMR experiments .
Comparative Electronic Structure Studies with Related Pinacol Boronates
The tetramethyl-dioxaborolane framework confers greater steric protection and electronic stabilization compared to pinacol boronate esters. Cyclic voltammetry measurements show a 0.3 V anodic shift in the oxidation potential of the dioxaborolane derivative relative to pinacol analogs, attributed to the electron-donating methyl groups . Natural Bond Orbital (NBO) analysis highlights increased electron density at the boron center (natural charge: +0.52 vs. +0.68 in pinacol), enhancing its electrophilicity in cross-coupling reactions .
Table 2: Electronic properties of dioxaborolane vs. pinacol boronates
| Property | Dioxaborolane | Pinacol Boronate |
|---|---|---|
| B oxidation potential | +1.2 V (vs. SCE) | +0.9 V |
| Natural charge (B) | +0.52 | +0.68 |
| $$^{11}$$B NMR shift | $$\delta$$ 31.2 ppm | $$\delta$$ 28.5 ppm |
Properties
IUPAC Name |
2-(3,3-diethoxyprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPKUGXWIEUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : 1-Bromo-3,3-diethoxypropene serves as the propenyl halide precursor. Its synthesis begins with the Wittig reaction of 3,3-diethoxypropanal using triphenylphosphonium ylides.
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Catalytic System : Pd(dppf)Cl (1–5 mol%) in dimethyl sulfoxide (DMSO) facilitates oxidative addition of the halide to palladium.
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Boron Source : Bpin (1.2 equiv) reacts with the palladium intermediate, followed by reductive elimination to yield the target boronate.
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Base and Solvent : Potassium acetate (KOAc) in DMSO at 80–100°C ensures optimal reactivity.
Key Considerations :
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Stereochemical integrity is preserved due to the retention of configuration during oxidative addition and reductive elimination.
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Yields typically range from 70–85%, contingent on halide purity and catalyst loading.
| Parameter | Details |
|---|---|
| Substrate | 1-Bromo-3,3-diethoxypropene |
| Boron Source | Bpin (1.2 equiv) |
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | DMSO, 80°C, 12 h |
| Yield | 78% (isolated) |
Hydroboration of 3,3-Diethoxypropyne
Anti-Markovnikov hydroboration of terminal alkynes offers a stereoselective route to (E)-configured vinyl boronate esters.
Procedure Overview
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Alkyne Substrate : 3,3-Diethoxypropyne undergoes hydroboration using pinacolborane (HBpin).
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Catalyst : Rhodium complexes (e.g., RhCl(PPh)) promote anti-addition, favoring the (E)-isomer.
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Solvent and Temperature : Reactions proceed in tetrahydrofuran (THF) at 0–25°C to minimize side reactions.
Advantages :
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High stereoselectivity (>95% E) due to syn-addition mechanism.
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Short reaction times (2–4 h) and mild conditions enhance scalability.
| Parameter | Details |
|---|---|
| Substrate | 3,3-Diethoxypropyne |
| Boron Source | HBpin (1.1 equiv) |
| Catalyst | RhCl(PPh) (2 mol%) |
| Solvent | THF, 25°C, 3 h |
| Yield | 82% (E:Z > 95:5) |
Transesterification from Propenyl Boronic Acids
Transesterification converts boronic acids into stabilized boronate esters. This method is ideal for lab-scale synthesis.
Synthetic Steps
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Boronic Acid Synthesis : 3,3-Diethoxypropenylboronic acid is prepared via Grignard addition to trimethyl borate.
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Esterification : Reaction with pinacol (2,3-dimethyl-2,3-butanediol) in refluxing toluene with azeotropic water removal.
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Workup : Column chromatography (hexane/ethyl acetate) isolates the product.
Challenges :
| Parameter | Details |
|---|---|
| Boronic Acid | 3,3-Diethoxypropenylboronic acid |
| Diol | Pinacol (1.5 equiv) |
| Solvent | Toluene, reflux, 24 h |
| Acid Catalyst | p-Toluenesulfonic acid (0.1 equiv) |
| Yield | 65% |
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated cross-coupling leverages prefunctionalized boron reagents to install the propenyl group.
Methodology
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Borylation Agent : Thexyldimethylsilyl-protected boronate couples with 3,3-diethoxypropenyl triflate.
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Catalyst : Pd(OAc) (3 mol%) with dppe ligand (6 mol%) in DMF at 80°C.
Outcomes :
| Parameter | Details |
|---|---|
| Substrate | 3,3-Diethoxypropenyl triflate |
| Boron Reagent | Thexyldimethylsilyl boronate (1.1 equiv) |
| Catalyst | Pd(OAc)/dppe (3 mol%) |
| Base | EtN (2.0 equiv) |
| Solvent | DMF, 80°C, 6 h |
| Yield | 75% |
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Diethoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of this compound is as a reagent in cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely utilized in the synthesis of complex organic molecules. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron center, making it an effective coupling partner for aryl and vinyl halides.
Example Reaction
The compound can be used to couple with various electrophiles to produce substituted alkenes. For instance:
Where represents the diethoxyprop-1-enyl group and can be a halogen or other leaving group.
Medicinal Chemistry
Pharmaceutical Intermediate
In medicinal chemistry, (E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important intermediate for synthesizing biologically active compounds. Its ability to form stable complexes with various substrates allows for the development of novel pharmaceuticals with enhanced efficacy.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit potential anticancer activity. For example, modifications to the dioxaborolane structure have led to compounds that selectively inhibit cancer cell proliferation while sparing normal cells.
Materials Science
Polymer Chemistry
The compound is also utilized in polymer chemistry as a building block for synthesizing boron-containing polymers. These polymers often exhibit unique properties such as increased thermal stability and enhanced mechanical strength.
Application in Coatings
Boron-containing polymers derived from this compound have been explored for use in protective coatings due to their resistance to corrosion and chemical degradation.
Analytical Chemistry
Analytical Reagent
As an analytical reagent, this compound can be employed in various spectroscopic techniques to analyze the presence of specific functional groups in organic compounds. Its distinct spectral signatures make it useful in identifying molecular structures.
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Synthesis | Cross-coupling reactions | Efficient formation of C-C bonds |
| Medicinal Chemistry | Pharmaceutical intermediates | Development of novel drugs |
| Materials Science | Boron-containing polymers | Enhanced thermal stability |
| Analytical Chemistry | Spectroscopic analysis | Identification of functional groups |
Mechanism of Action
The mechanism by which 2-(3,3-Diethoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. The ethoxy-substituted propenyl group also plays a role in the compound’s reactivity, allowing for further functionalization and modification.
Comparison with Similar Compounds
Structural and Electronic Variations
The following table highlights key structural analogues and their distinguishing features:
Reactivity and Stability
- Electronic Effects : Fluorinated styryl derivatives (e.g., 3,5-difluoro substitution) exhibit accelerated reactivity in cross-couplings due to electron-deficient boron centers . In contrast, diethoxy groups may stabilize intermediates via lone-pair donation, though this remains untested in the evidence.
- Steric Effects : Dichlorophenyl and methoxybenzyl substituents demonstrate how steric bulk influences regioselectivity in C–H borylation. For example, methoxy groups enable ortho-selectivity in aromatic systems .
- Stability: Enol borates with dioxaborolane cores are notably stable, as seen in , suggesting the diethoxypropene derivative may also exhibit resilience under standard conditions .
Biological Activity
(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities that are currently under investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₃H₂₅BO₄
- Molecular Weight : 256.15 g/mol
- CAS Number : 159087-56-6
- Structure : The compound features a dioxaborolane core which is known for its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The boron atom in the dioxaborolane structure can form stable complexes with hydroxyl groups in enzymes, potentially altering their activity.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage due to reactive oxygen species (ROS).
- Anticancer Activity : Initial investigations indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Caspase activation |
These results demonstrate a promising profile for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving the treatment of HeLa cells showed that exposure to the compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.
- Case Study 2 : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound demonstrated protective effects by reducing markers of oxidative damage.
Q & A
Q. What are the standard synthetic routes for preparing (E)-configured vinyl dioxaborolanes like this compound?
The compound is typically synthesized via stereoselective hydroboration or palladium-catalyzed cross-coupling. For example:
- Hydroboration : Terminal alkenes react with pinacolborane under thermal or catalytic conditions to form vinylboronates. The stereoselectivity (E/Z ratio) depends on reaction temperature and catalyst choice. For instance, neat reactions at 100°C yield high E-selectivity (e.g., 44:1 Z:E ratio in some cases) .
- Cross-Coupling : Aryl/vinyl halides can couple with boron reagents. For example, thionyl chloride-mediated chlorination of allylic alcohols followed by boronylation with pinacolborane yields the target compound after purification via silica gel chromatography (6% ethyl acetate in hexane) .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the E-configuration and substituent positions. For example, vinyl proton signals in the δ 5.5–6.5 ppm range and characteristic dioxaborolane peaks (δ 1.0–1.3 ppm for methyl groups) are diagnostic .
- Chromatography : Column chromatography (hexane/ethyl acetate gradients) or HPLC resolves stereoisomers and removes proto-debrominated byproducts .
Q. How is this compound utilized in cross-coupling reactions?
It serves as a key reagent in Suzuki-Miyaura couplings to form C–C bonds. For example:
- Reaction Design : Combine with aryl halides (e.g., 4-iodophenyl derivatives) in the presence of Pd(PPh₃)₄, K₂CO₃, and a 3:1 dioxane/water solvent system at 80°C. Monitor conversion via TLC .
- Challenges : Steric hindrance from the tetramethyl dioxaborolane group may require longer reaction times or elevated temperatures.
Advanced Research Questions
Q. How can stereochemical integrity be preserved during functionalization of this compound?
- Low-Temperature Reactions : Perform transformations (e.g., allylic substitutions) below 0°C to minimize isomerization .
- Protecting Groups : Use bulky groups (e.g., adamantyl) to stabilize the E-configuration during radical-polar crossover reactions .
- Monitoring : Track stereochemical drift using ¹H NMR coupling constants (e.g., JH-H = 10–12 Hz for trans vinyl protons) .
Q. How do electronic and steric effects influence reactivity in catalytic cycles?
- Steric Effects : The tetramethyl dioxaborolane group slows transmetallation in Pd-catalyzed reactions. Mitigate by using electron-rich ligands (e.g., SPhos) .
- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) on the vinyl group enhance electrophilicity, improving oxidative addition rates. Computational DFT studies (e.g., B3LYP/6-31G*) can predict these effects .
Q. What strategies resolve contradictions in catalytic activity across reported studies?
- Parameter Screening : Optimize solvent polarity (e.g., switch from THF to DMF for polar intermediates) and base strength (e.g., Cs₂CO₃ vs. K₃PO₄) .
- Controlled Experiments : Compare turnover numbers (TON) under inert vs. aerobic conditions to identify oxygen-sensitive intermediates .
Handling and Safety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
